molecular formula C11H16BFO3 B8571026 (5-(tert-Butyl)-4-fluoro-2-methoxyphenyl)boronic acid

(5-(tert-Butyl)-4-fluoro-2-methoxyphenyl)boronic acid

Cat. No. B8571026
M. Wt: 226.05 g/mol
InChI Key: OECDSIIZHAFYMA-UHFFFAOYSA-N
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Patent
US07910592B2

Procedure details

n-Butyl lithium (1.6 M in hexanes, 406 μL, 0.649 mmol) was added to a stirred solution of 1-tert-butyl-2-fluoro-5-iodo-4-methoxybenzene (200 mg, 0.649 mmol) in dry THF (2 mL) at −78° C. under N2. The reaction was stirred at −78° C. for 1 h then triisopropyl borate (214 mg, 262 μL, 1.14 mmol) was added dropwise. The reaction was stirred at −78° C. for 1 h and 0° C. for 1 h. 1N HCl was added and the reaction was extracted with EtOAc (3×). The combined extracts were dried (Na2SO4) and concentrated in vacuo to afford (5-tert-butyl-4-fluoro-2-methoxyphenyl)boronic acid. 1H NMR (600 MHz, CDCl3): δ 6.86 (d, J=8.0 Hz, 1H); 6.57 (d, J=13.0 Hz, 1H); 3-85 (s, 3H); 1.33 (s, 9H).
Quantity
406 μL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
262 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[C:6]([C:10]1[CH:15]=[C:14](I)[C:13]([O:17][CH3:18])=[CH:12][C:11]=1[F:19])([CH3:9])([CH3:8])[CH3:7].[B:20](OC(C)C)([O:25]C(C)C)[O:21]C(C)C.Cl>C1COCC1>[C:6]([C:10]1[C:11]([F:19])=[CH:12][C:13]([O:17][CH3:18])=[C:14]([B:20]([OH:25])[OH:21])[CH:15]=1)([CH3:9])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
406 μL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C(C(=C1)I)OC)F
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
262 μL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at −78° C. for 1 h and 0° C. for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the reaction was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=CC(=C(C1)B(O)O)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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